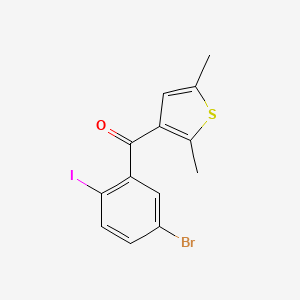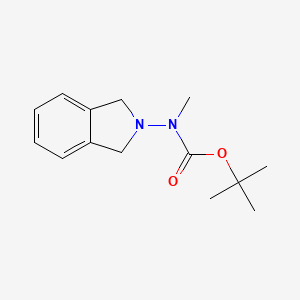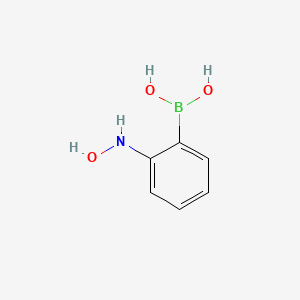![molecular formula C8H9BrN4O B15233498 2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromopyrrolo[2,1-f][1,2,4]triazine moiety, which is a fused ring system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,1-f][1,2,4]triazine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Amination and Ethanol Addition: The final steps involve the introduction of the amino group and the ethanol moiety. This can be achieved through nucleophilic substitution reactions using appropriate amines and ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as azides or thiols.
Aplicaciones Científicas De Investigación
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anticancer agents and enzyme inhibitors.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromopyrrolo[2,1-f][1,2,4]triazine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects in the case of anticancer agents or enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Shares the same core structure but lacks the ethanol moiety.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine: Similar structure but different functional groups.
Pyrrolo[2,1-f][1,2,4]triazin-4-yl derivatives: Various derivatives with different substituents at the 4-position.
Uniqueness
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol is unique due to the presence of both the bromopyrrolo[2,1-f][1,2,4]triazine core and the ethanol moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The ethanol moiety can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H9BrN4O |
|---|---|
Peso molecular |
257.09 g/mol |
Nombre IUPAC |
2-[(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H9BrN4O/c9-7-2-1-6-8(10-3-4-14)11-5-12-13(6)7/h1-2,5,14H,3-4H2,(H,10,11,12) |
Clave InChI |
CQDWUTFPJVSFSW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=NN2C(=C1)Br)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


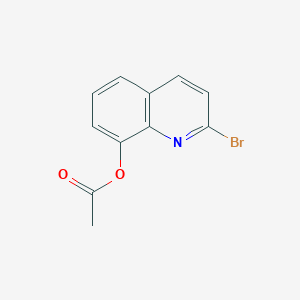

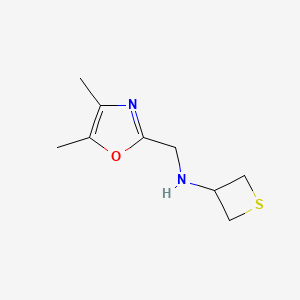
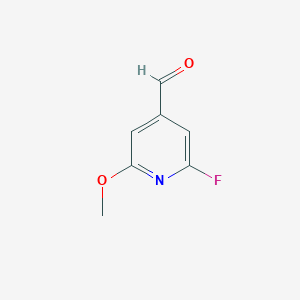
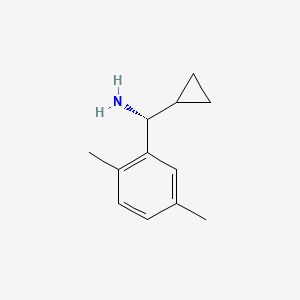
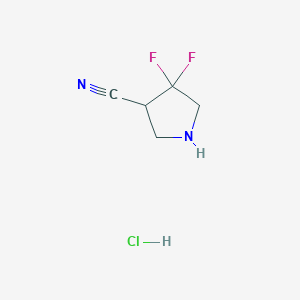

![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
